5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable precursor followed by sulfonylation and cyclization reactions. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent quality control measures to ensure consistency and safety. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazolo[1,5-a]pyrazine core provides a rigid framework that can interact with specific molecular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethylbenzenesulfonyl group but lacks the pyrazolo[1,5-a]pyrazine core.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar pyrazine core but different substituents.
Uniqueness
5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to the combination of its trifluoromethylbenzenesulfonyl group and pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)10-1-3-12(4-2-10)22(20,21)18-7-8-19-11(9-18)5-6-17-19/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJHSQYCOQPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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